molecular formula C13H22Cl2N2 B13592809 rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-aminedihydrochloride

rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-aminedihydrochloride

Cat. No.: B13592809
M. Wt: 277.23 g/mol
InChI Key: RXTMEKSWEOMRSX-VZCPBZATSA-N
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Description

rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-aminedihydrochloride: is a small molecule that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique stereochemistry and molecular structure, which includes a piperidine ring substituted with benzyl and methyl groups .

Preparation Methods

The synthesis of rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-aminedihydrochloride typically involves several steps:

Chemical Reactions Analysis

rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-aminedihydrochloride undergoes various chemical reactions:

Scientific Research Applications

rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-aminedihydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-aminedihydrochloride can be compared with similar compounds:

These comparisons highlight the unique properties of this compound, particularly its potential therapeutic applications and its distinct chemical reactivity.

Properties

Molecular Formula

C13H22Cl2N2

Molecular Weight

277.23 g/mol

IUPAC Name

(3S,4S)-1-benzyl-4-methylpiperidin-3-amine;dihydrochloride

InChI

InChI=1S/C13H20N2.2ClH/c1-11-7-8-15(10-13(11)14)9-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H/t11-,13+;;/m0../s1

InChI Key

RXTMEKSWEOMRSX-VZCPBZATSA-N

Isomeric SMILES

C[C@H]1CCN(C[C@H]1N)CC2=CC=CC=C2.Cl.Cl

Canonical SMILES

CC1CCN(CC1N)CC2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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